molecular formula C19H26ClFN4 B5372958 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B5372958
M. Wt: 364.9 g/mol
InChI Key: DLIVGOZXIBZTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative, which has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine involves the modulation of neurotransmitter levels in the brain. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This, in turn, enhances the transmission of nerve impulses and improves cognitive function.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have a good pharmacokinetic profile, with a high bioavailability and a long half-life in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine in lab experiments is its high potency and selectivity. This compound has a high affinity for serotonin and norepinephrine transporters, which makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several potential future directions for the use of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine in scientific research. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of neurological disorders and cancer. This compound may also be used as a tool for studying the role of serotonin and norepinephrine in various biological processes, which may lead to the development of new therapies for a wide range of diseases. Additionally, further studies may be conducted to explore the potential side effects and toxicity of this compound, which may help to improve its safety profile and increase its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable compound that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. With further research, this compound may lead to the development of new drugs and therapies for various diseases, making it a valuable tool in scientific research.

Synthesis Methods

The synthesis of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine involves a multi-step process that includes the reaction of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde with 3-fluorobenzylamine to form the intermediate compound, which is then reacted with piperazine to yield the final product. This synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of scientific research. This compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter levels in the brain. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClFN4/c1-2-3-7-18-22-17(19(20)23-18)14-25-10-8-24(9-11-25)13-15-5-4-6-16(21)12-15/h4-6,12H,2-3,7-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVGOZXIBZTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CN2CCN(CC2)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.